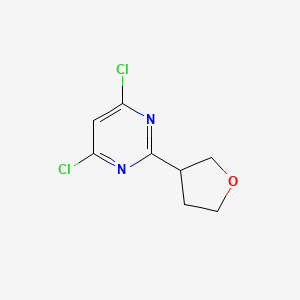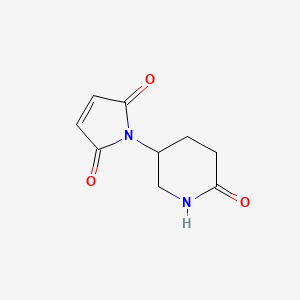![molecular formula C6H10N2O B6615830 rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans CAS No. 443977-08-0](/img/structure/B6615830.png)
rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans (OHPPT) is an organic compound with a unique chemical structure. It is a member of the pyrrolo[3,2-b]pyrrol-2-one family of compounds, and is a derivative of the cyclic hydrocarbon octahydropyrrolo[3,2-b]pyrrole. OHPPT has a variety of applications in scientific research, ranging from its use as a synthetic intermediate in organic synthesis to its ability to act as a biological antioxidant.
Aplicaciones Científicas De Investigación
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans has a wide range of applications in scientific research. It has been used as a synthetic intermediate in organic synthesis, and it can also act as a biological antioxidant. This compound has been studied as a potential anti-cancer agent, and it has also been studied as a potential anti-inflammatory agent. It has been used in the synthesis of drugs and other compounds, and it has also been used in the synthesis of polymers and other materials.
Mecanismo De Acción
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans acts as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, and it has also been shown to interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, and it has also been shown to possess anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to possess anti-microbial and anti-fungal properties, and it has also been shown to possess anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans in lab experiments include its relatively low cost and its wide availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and its potential to interfere with other compounds in the reaction mixture.
Direcciones Futuras
There are a number of potential future directions for research involving rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans. These include further exploration of its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, and its potential as an antioxidant. Additionally, further research could be conducted into its potential as an anti-microbial and anti-fungal agent, and its potential as an anti-viral agent. Additionally, further research could be conducted into its potential as a synthetic intermediate in organic synthesis, and its potential as a drug or other compound synthesis agent. Finally, further research could be conducted into its potential to interact with cell membranes, altering their structure and function.
Métodos De Síntesis
Rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans can be synthesized using a variety of methods, including direct synthesis from the cyclic hydrocarbon octahydropyrrolo[3,2-b]pyrrole, or from the reaction of pyrrole and its derivatives with a variety of reagents. The most common synthesis method involves the use of pyrrole and a Lewis acid such as trimethylsilyl chloride (TMSCl) or trifluoroacetic acid (TFA). The reaction of pyrrole and TMSCl yields this compound in a two-step process, while the reaction of pyrrole with TFA yields this compound in a one-step process.
Propiedades
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILUGCORMLHPA-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@@H]1NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)






![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)